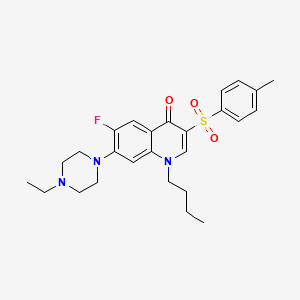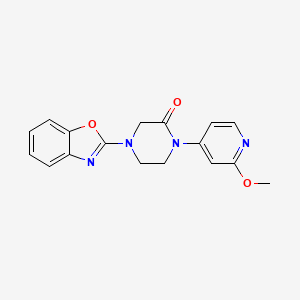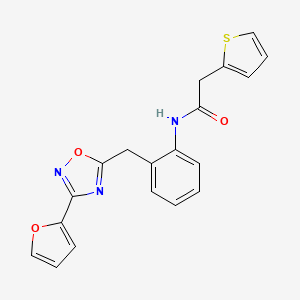![molecular formula C18H22N6O2 B2974341 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione CAS No. 839682-63-2](/img/structure/B2974341.png)
3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .
Applications De Recherche Scientifique
Heterocyclic Compounds and Triazine Scaffold
Triazine derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. The synthesis and evaluation of triazine analogs reveal their potent pharmacological activities, including anti-cancer, antiviral, and antimicrobial effects. This suggests the triazine nucleus as a core moiety for future drug development, highlighting the relevance of 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione in the exploration of novel therapeutic agents (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Benzylpiperazine Derivatives
Benzylpiperazine (BZP) derivatives, as represented by 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione, possess significant pharmacological potential. Although primarily associated with recreational use, the focus on BZP's stimulant and euphoric effects similar to those of methylenedioxymethamphetamine (MDMA) underscores its biochemical importance. It suggests potential therapeutic applications, necessitating further research into its long-term effects and addictive properties (A. Johnstone, R. Lea, Katie Brennan, S. Schenk, M. Kennedy, P. Fitzmaurice, 2007).
Electronic Device Applications
The study of π-conjugated organic donor–acceptor (D–A) type polymers, including those based on diketopyrrolopyrrole (DPP) and related structures, is crucial for the development of high-performance electronic devices. Compounds like 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione can serve as models for understanding the optical, electrochemical, and device performance characteristics of these polymers. This research facilitates the design of D–A type conjugated polymers for advanced electronic applications (Zhifeng Deng, T. Ai, Rui Li, Wei Yuan, Kaili Zhang, H. Du, Haichang Zhang, 2019).
Antimicrobial Agents
Investigations into monoterpenes such as p-Cymene and their antimicrobial effects underscore the potential of compounds like 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione in the development of new antimicrobial agents. Such research is driven by the urgent need for substances with antimicrobial properties to treat communicable diseases, reflecting the broader applicability of this compound in biomedical and healthcare applications (A. Marchese, C. Arciola, R. Barbieri, A. S. Silva, S. Nabavi, A. J. Tsetegho Sokeng, M. Izadi, N. J. Jafari, I. Suntar, M. Daglia, S. Nabavi, 2017).
Propriétés
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-16-15(17(25)21-18(22)26)19-14(20-16)12-24-9-7-23(8-10-24)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,20)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLAIIXGKHCRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z)-2-Cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2974262.png)
![2-((5-Nitrobenzo[d]thiazol-2-yl)thio)-1-(pyridin-2-yl)ethanone](/img/structure/B2974263.png)
![Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2974264.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2974268.png)
![2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide](/img/structure/B2974269.png)
![4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2974271.png)

![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)

